

An In-depth Technical Guide to 1-Fluoroethanol: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Fluoroethanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroethanol (CH_3CHFOH) is a monofluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and materials science. The strategic placement of a fluorine atom at the α -position to the hydroxyl group significantly alters the molecule's physicochemical properties compared to its non-fluorinated counterpart, ethanol. This guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental data of **1-fluoroethanol**, intended for researchers and professionals in drug development and related scientific disciplines.

Discovery and Historical Context

The precise "discovery" of **1-fluoroethanol** is not attributed to a single, landmark event but rather emerged from the broader exploration of organofluorine chemistry and the synthesis of α -haloalcohols. Early research into the synthesis of compounds containing a fluorine atom on a carbon bearing a hydroxyl group was challenging due to the high reactivity and potential instability of such molecules.

While extensive early literature focuses on the more stable isomer, 2-fluoroethanol, the first detailed synthesis and characterization of **1-fluoroethanol** can be traced back to the mid-20th century. A significant contribution to the field was the work of Pohland and Sullivan, who in 1953, developed a method for the preparation of **1-fluoroethanol** from 1-chloroethanol. This

work provided the foundation for further investigation into the properties and potential applications of this unique molecule.

Physicochemical Properties

The introduction of a fluorine atom imparts distinct properties to **1-fluoroethanol**. While comprehensive experimental data for **1-fluoroethanol** is less abundant in the literature compared to its isomer, the following table summarizes its key computed and known properties.

Property	Value	Source
Molecular Formula	C ₂ H ₅ FO	PubChem[1][2]
Molecular Weight	64.06 g/mol	PubChem[1][2]
CAS Number	40017-45-6	ChemSrc[3]
XLogP3	0.4	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	64.032442941 Da	PubChem[1][2]
Monoisotopic Mass	64.032442941 Da	PubChem[1][2]
Topological Polar Surface Area	20.2 Å ²	PubChem[1][2]
Heavy Atom Count	4	PubChem[2]
Complexity	15.5	PubChem[1][2]

Experimental Protocols

Synthesis of 1-Fluoroethanol via Halogen Exchange

A foundational method for the synthesis of **1-fluoroethanol** involves the nucleophilic substitution of a halide with fluoride. The following protocol is based on early synthetic methods.

Reaction:

Materials:

- 1-Chloroethanol
- Potassium fluoride (anhydrous)
- High-boiling point solvent (e.g., diethylene glycol)

Procedure:

- A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with anhydrous potassium fluoride and the high-boiling point solvent.
- The mixture is heated to a temperature sufficient to facilitate the reaction, typically in the range of 150-180 °C.
- 1-Chloroethanol is added dropwise to the heated suspension of potassium fluoride.
- The reaction is allowed to proceed for several hours with continuous stirring.
- The product, **1-fluoroethanol**, is then isolated from the reaction mixture by fractional distillation.
- Further purification can be achieved by a second distillation.

Note: Due to the instability of 1-chloroethanol, which can decompose to acetaldehyde and HCl, this reaction requires careful control of conditions.^[4]

Spectroscopic Data

Detailed spectroscopic data for **1-fluoroethanol** is crucial for its characterization. While a comprehensive public database of its spectra is not readily available, the expected spectroscopic signatures can be inferred.

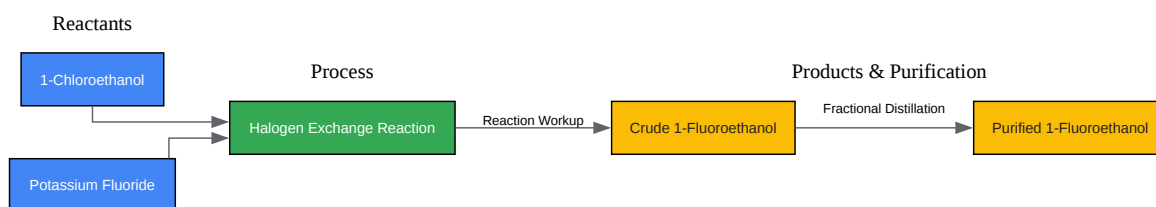
- ¹H NMR: The proton NMR spectrum is expected to show a doublet of quartets for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the

hydroxyl proton (OH). The coupling between the fluorine and the methine proton ($^2J_{HF}$) would be a key characteristic.

- ^{13}C NMR: The carbon NMR spectrum should exhibit two signals. The carbon bearing the fluorine and hydroxyl groups will show a large one-bond carbon-fluorine coupling constant ($^1J_{CF}$).
- ^{19}F NMR: A single resonance, likely a doublet of quartets due to coupling with the methine and methyl protons, would be expected in the fluorine NMR spectrum.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak ($m/z = 64.03$) and characteristic fragmentation patterns.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands, and a strong C-F stretching absorption.

Logical Relationships in Synthesis

The synthesis of **1-fluoroethanol** is logically connected to the availability of suitable starting materials and the principles of nucleophilic substitution. The general workflow for its laboratory-scale preparation can be visualized as follows:



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Caption: General workflow for the synthesis of **1-fluoroethanol**.

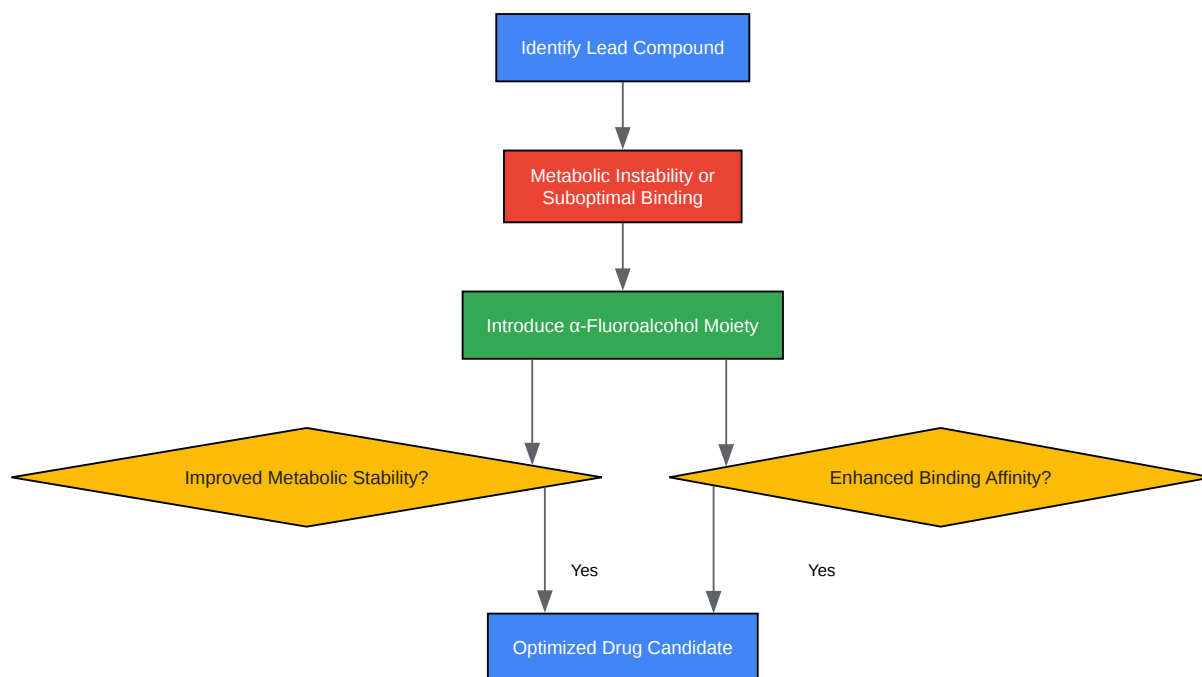
Signaling Pathways and Applications in Drug Development

While **1-fluoroethanol** itself is not a therapeutic agent, the incorporation of the α -fluoroalcohol moiety into larger molecules is a strategy employed in drug design. The fluorine atom can influence a molecule's metabolic stability, binding affinity, and bioavailability.

Potential Roles in Drug Design:

- **Metabolic Blocking:** The strong carbon-fluorine bond can prevent metabolic oxidation at that position, thereby increasing the half-life of a drug.
- **Conformational Control:** The electronegativity and size of the fluorine atom can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.
- **Modulation of Acidity:** The electron-withdrawing nature of fluorine can increase the acidity of the adjacent hydroxyl group, which can affect hydrogen bonding interactions with biological targets.^[4]

The logical relationship for considering the use of an α -fluoroalcohol moiety in a drug development pipeline can be illustrated as follows:



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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Fluoroethanol: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8615662#discovery-and-history-of-1-fluoroethanol]

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